Product packaging for Oxane-4-sulfonyl fluoride(Cat. No.:CAS No. 1334148-27-4)

Oxane-4-sulfonyl fluoride

Cat. No.: B1423514
CAS No.: 1334148-27-4
M. Wt: 168.19 g/mol
InChI Key: NOECGOQFZUPHLI-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Fluorides as Privileged Chemical Motifs in Modern Synthetic Chemistry

Sulfonyl fluorides have emerged as crucial building blocks and intermediates in a multitude of chemical disciplines, including organic synthesis, drug discovery, and materials science. thieme-connect.com Their importance stems from a unique balance of reactivity and stability, making them highly versatile. thieme-connect.comccspublishing.org.cn This has led to their description as "privileged chemical motifs," signifying their frequent and successful application in the creation of complex molecules. The development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Sharpless and coworkers, has significantly amplified research interest in these compounds. thieme-connect.comsioc-journal.cn SuFEx reactions are noted for their efficiency and reliability, enabling the rapid synthesis of a wide array of sulfonyl-containing compounds. sioc-journal.cn

Molecules incorporating the sulfonyl fluoride group are utilized as protease inhibitors, covalent protein modifiers, and biological probes. mdpi.com Their utility in these biological applications is a direct result of their specific reactivity profile. mdpi.com

Unique Reactivity-Stability Balance of the S-F Bond in Sulfonyl Fluorides

The sulfur-fluorine (S-F) bond in sulfonyl fluorides is characterized by a remarkable equilibrium between stability and reactivity. thieme-connect.comccspublishing.org.cn This bond is thermodynamically stable and generally resistant to hydrolysis, reduction, and cleavage under many standard reaction conditions, including those involving transition-metal catalysis. mdpi.comsigmaaldrich.com For instance, sulfonyl fluorides have demonstrated stability even in refluxing aniline. sigmaaldrich.com

Despite this inherent stability, the sulfur atom in a sulfonyl fluoride is highly electrophilic. This means it is susceptible to attack by nucleophiles, but this reaction, known as nucleophilic substitution, typically requires specific activating conditions. ccspublishing.org.cnpurdue.edu This controllable reactivity is a key feature of SuFEx chemistry. purdue.edu The reaction with nucleophiles is highly chemoselective, exclusively producing sulfonylation products, which is a distinct advantage over the more reactive sulfonyl chlorides. sigmaaldrich.com The stability of the sulfonyl fluoride group allows it to be carried through various synthetic steps, such as Suzuki-Miyaura, Heck, Stille, and Sonogashira cross-coupling reactions, before its selective reaction is desired.

Structural Classification and Relevance of Heterocyclic Sulfonyl Fluorides

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. When a sulfonyl fluoride group is attached to a heterocyclic scaffold, the resulting molecules, known as heterocyclic sulfonyl fluorides, often possess valuable properties. researchgate.net These compounds have garnered significant attention due to their wide-ranging applications in drug discovery and the life sciences. researchgate.net The stability of the sulfonyl fluoride moiety allows for the modification of the heterocyclic core through various chemical reactions, such as metal-catalyzed cross-coupling, without disturbing the S-F bond. enamine.net

Contextualization of Oxane-4-sulfonyl Fluoride as a Cyclic Ether Sulfonyl Fluoride

This compound, with the chemical formula C₅H₉FO₃S, is classified as a cyclic ether sulfonyl fluoride. biosynth.comuni.lu The "oxane" portion of its name indicates a six-membered heterocyclic ring containing one oxygen atom (also known as a tetrahydropyran (B127337) ring). The "4-sulfonyl fluoride" part specifies that a -SO₂F group is attached to the fourth carbon atom of this ring.

Cyclic ethers are a common structural motif in many biologically active molecules and are also used as solvents in organic synthesis. google.com The presence of the sulfonyl fluoride group on the oxane ring makes this compound a bifunctional molecule, combining the properties of a cyclic ether with the unique reactivity of a sulfonyl fluoride. This makes it a potentially valuable building block for synthesizing more complex molecules with applications in various fields.

Overview of Major Research Areas in Sulfonyl Fluoride Chemistry

The field of sulfonyl fluoride chemistry is dynamic, with ongoing research focused on developing new synthetic methods and understanding the mechanisms of their reactions.

Advanced Synthetic Methodologies

The development of efficient and practical methods for synthesizing sulfonyl fluorides is a major area of research. ccspublishing.org.cn While the classic approach involves a halogen exchange reaction from the corresponding sulfonyl chlorides, these precursors can be unstable and difficult to access. organic-chemistry.orgacs.org Consequently, numerous alternative strategies have been developed using more readily available starting materials.

Key Synthetic Approaches:

Starting MaterialReagentsKey Features
Sulfonyl ChloridesPotassium Fluoride (KF), Potassium Bifluoride (KHF₂)Classic method, often simple and high-yielding. mdpi.comorganic-chemistry.org
Sulfonic Acids/SaltsThionyl Fluoride (SOF₂), Xtalfluor-E®Direct conversion, avoiding the need for sulfonyl chloride intermediates. nih.gov
Thiols and DisulfidesSodium Hypochlorite/KHF₂, Selectfluor™, Electrochemical OxidationUtilizes readily available starting materials. mdpi.comacs.orgthieme.de
SulfonamidesPyrylium tetrafluoroborate/MgCl₂/KFMild conditions and high chemoselectivity. researchgate.net
Grignard ReagentsSulfuryl Fluoride (SO₂F₂)Direct formation of the C-SO₂F bond. mdpi.com
Alkyl Bromides/AlcoholsPhotoredox Catalysis, SO₂ capture, FluorinationMild and scalable method. organic-chemistry.org
Aryl Boronic AcidsBi(III) Catalysis, SO₂ insertionOne-pot strategy with good functional group tolerance. researchgate.net

These methods offer chemists a diverse toolbox for accessing a wide range of sulfonyl fluoride compounds.

Mechanistic Investigations of Reaction Pathways

Understanding the precise steps by which sulfonyl fluorides react is crucial for optimizing existing reactions and designing new ones. Research in this area often employs a combination of experimental techniques and computational modeling.

For example, the mechanism of Sulfur(VI)-Fluoride Exchange (SuFEx) reactions has been a subject of detailed study. Investigations into calcium bistriflimide-mediated SuFEx reactions have revealed that the calcium ion activates the sulfonyl fluoride and stabilizes the departing fluoride ion, while a base additive activates the incoming nucleophile. hmc.edu

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanism of Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides. researchgate.netnih.gov These studies have elucidated the key steps of the catalytic cycle, including transmetallation and the insertion of sulfur dioxide (SO₂) into a bismuth-carbon bond. researchgate.netnih.gov

Other mechanistic studies have focused on:

The role of water in the nucleophilic attack on sulfonyl fluorides. nih.gov

The electrochemical oxidation of thiols to form sulfonyl fluorides, which proceeds through a disulfide intermediate. acs.org

The generation and reaction of fluorosulfonyl radicals as a route to sulfonyl fluorides. rsc.org

The activation of the S-F bond through single electron transfer processes. digitellinc.com

These investigations provide fundamental insights into the reactivity of sulfonyl fluorides, paving the way for the development of new catalysts and reaction conditions.

Applications in Complex Molecule Synthesis and Chemical Transformations

While specific documented examples of this compound in complex molecule synthesis are not extensively reported in publicly available literature, its utility can be inferred from the well-established reactivity of analogous aliphatic and heterocyclic sulfonyl fluorides. These related compounds serve as valuable precursors for a variety of chemical transformations, primarily through nucleophilic substitution at the sulfur atom, a reaction pathway central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov Furthermore, the saturated oxane ring can be a key component of a target molecule's pharmacophore.

The reactivity of structurally similar saturated heterocyclic sulfonyl fluorides, such as those derived from oxetanes, azetidines, and hydrogenated cyclic alkenes, provides a strong basis for the potential applications of this compound. nih.govnih.gov These applications typically involve the reaction of the sulfonyl fluoride moiety with a range of nucleophiles to form stable sulfonamide, sulfonate ester, and other sulfur-linked functional groups.

Representative Chemical Transformations of Analogous Sulfonyl Fluorides

The following table summarizes key chemical transformations demonstrated with sulfonyl fluorides structurally related to this compound, illustrating the expected reactivity.

Reactant (Analogous Sulfonyl Fluoride)Nucleophile/ReagentProduct TypeReference
Cyclic Alkenylsulfonyl Fluoridep-MethoxyphenolSulfonate Ester nih.gov
Cyclic Alkenylsulfonyl FluoridePyrrolidineSulfonamide nih.gov
Cyclic Alkenylsulfonyl FluorideAniline (with Ca(NTf2)2)Alkenyl Sulfonamide nih.gov
Cyclic Alkenylsulfonyl FluorideH2, Pd CatalystSaturated Sulfonyl Fluoride nih.gov
Oxetane (B1205548) Sulfonyl FluorideMorpholine (B109124)Oxetane Sulfonamide nih.gov
Azetidine (B1206935) Sulfonyl FluorideMorpholineAzetidine Sulfonamide nih.gov
Chiral β-arylated sulfonyl fluoridePhenol (B47542)Sulfonate Ester nih.gov
Chiral β-arylated sulfonyl fluorideBenzylamineSulfonamide nih.gov

This table presents data for compounds analogous to this compound to illustrate potential reactivity.

One of the primary applications of aliphatic and heterocyclic sulfonyl fluorides is in the synthesis of sulfonamides. For instance, cyclic alkenylsulfonyl fluorides react with primary and secondary amines, such as pyrrolidine, to yield the corresponding sulfonamides. nih.gov This transformation is highly valuable in drug discovery, as the sulfonamide functional group is a common feature in many pharmaceutical agents. Similarly, oxetane and azetidine sulfonyl fluorides readily react with amines like morpholine to produce the respective sulfonamides, showcasing the utility of these building blocks for incorporating small, saturated heterocycles into larger molecules. nih.gov

The formation of sulfonate esters through the reaction of sulfonyl fluorides with phenols is another key transformation. A chiral β-arylated sulfonyl fluoride has been shown to react with phenol to produce the corresponding sulfonate ester in high yield. nih.gov This reaction provides a method for linking molecular fragments through a stable sulfonate bridge.

Furthermore, the sulfonyl fluoride group is stable under various reaction conditions, allowing for modifications to other parts of the molecule. For example, the double bond in a cyclic alkenylsulfonyl fluoride can be hydrogenated using a palladium catalyst to produce a saturated sulfonyl fluoride, demonstrating that the -SO2F group can be carried through multi-step synthetic sequences. nih.gov This stability is a significant advantage in the design of complex synthetic routes. enamine.net

In some cases, unique reactivity can be observed. For example, oxetane and azetidine sulfonyl fluorides can undergo an unusual defluorosulfonylation reaction, acting as precursors to carbocations that can then couple with a wide range of nucleophiles. nih.gov This dual reactivity expands the synthetic potential of these heterocyclic sulfonyl fluorides beyond traditional SuFEx chemistry.

Given these examples from closely related compounds, this compound is expected to be a competent partner in similar chemical transformations, serving as a valuable tool for the introduction of the oxane-4-sulfonyl moiety into complex molecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FO3S B1423514 Oxane-4-sulfonyl fluoride CAS No. 1334148-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECGOQFZUPHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-27-4
Record name oxane-4-sulfonyl fluoride
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Computational and Theoretical Studies in Sulfonyl Fluoride Research

Electronic Structure Calculations of Oxane-4-sulfonyl Fluoride (B91410) and Derivatives

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For Oxane-4-sulfonyl fluoride and its derivatives, computational methods like Density Functional Theory (DFT) and semi-empirical methods are employed to investigate properties such as molecular orbital energies, charge distribution, and electrostatic potential.

A key area of investigation has been the correlation between electronic properties and reactivity, particularly hydrolytic stability. acs.org Computational approaches have been used to calculate the Lowest Unoccupied Molecular Orbital (LUMO) energy of various aryl sulfonyl fluorides and related S(VI)-F electrophiles. acs.org A lower LUMO energy generally corresponds to greater electrophilicity at the sulfur center, suggesting higher reactivity towards nucleophiles. Studies have sought to establish a correlation between calculated LUMO energies and experimentally determined hydrolytic half-lives. While semi-empirical methods like AM1 have shown poor correlation, more advanced quantum mechanical approaches provide more reliable predictions. acs.org

These calculations help rationalize the unique reactivity of sulfonyl fluorides, which hinges on a combination of high kinetic stability and favorable thermodynamics for reaction with specific nucleophiles. nsf.gov The strong S(VI)-F bond is resistant to cleavage under many conditions, yet the highly electrophilic sulfur atom is susceptible to nucleophilic attack when appropriately activated. nsf.govresearchgate.net

Table 1: Correlation of Computational Method with Experimental Data for S(VI)-F Electrophiles

Computational MethodProperty CalculatedCorrelation with Experimental Half-life (R²)Reference
AM1 (Semi-empirical)LUMO Energy0.31 (Poor) acs.org

This table illustrates the varying success of different computational methods in predicting the hydrolytic stability of sulfonyl fluorides, highlighting the importance of selecting an appropriate level of theory.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping reaction energy landscapes, identifying intermediates, and characterizing transition states. This provides a detailed, step-by-step understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

A particularly unusual reaction pathway observed for Oxane-4-sulfonyl fluorides is the defluorosulfonylative (deFS) coupling. acs.org Instead of the typical Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, these strained-ring compounds can undergo a loss of sulfur dioxide and a fluoride ion to generate an oxetane (B1205548) carbocation intermediate. acs.orgthieme.de This process is typically activated under mild thermal conditions. acs.org

Kinetic and computational studies have been crucial in supporting this SN1-type mechanism. chimia.chacs.org Computational physical organic chemists have demonstrated that the oxetane carbocation intermediate adopts a planar conformation. thieme.de This planarity allows for maximum stabilizing conjugation between the electron-rich aryl group and the carbocationic center on the oxetane ring, while minimizing steric hindrance between the ortho C-H bonds and the oxetane's methylene (B1212753) groups. thieme.de This carbocation is then trapped by a wide range of nucleophiles. acs.org The balance of stability and reactivity of this strained carbocation is critical; the oxetane structure appears to provide the right balance to favor the deFS pathway over the competing SuFEx pathway. chimia.ch

Computational methods, particularly DFT calculations, are also used to investigate radical-mediated reactions involving sulfonyl fluorides. These reactions often proceed via photoredox catalysis to generate sulfonyl radicals. acs.org

For example, in the photocatalytic synthesis of alkenyl sulfonyl fluorides, DFT calculations support a mechanism where a photoexcited catalyst reduces a precursor like chlorosulfonyl fluoride to generate a fluorosulfuryl radical (FSO₂•). acs.org This radical then adds to an alkene. acs.org Similarly, in the fluorosulfonylation of aryl diazonium salts, computational studies help elucidate the pathway where an aryl radical, generated via reduction by a Cu(I) species, reacts with a sulfur dioxide surrogate to form an aryl sulfonyl radical. acs.org

Mechanistic studies for the photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes reveal that the reaction proceeds through the generation of β-cationic intermediates of the sulfonyl fluoride group. chemrxiv.org Theoretical analyses indicate that the selective formation of the desired products is governed by both dynamic and thermodynamic factors. chemrxiv.org

Role of Steric and Electronic Effects on Reactivity

The reactivity of sulfonyl fluorides can be finely tuned by altering their steric and electronic properties. Computational studies play a key role in quantifying these effects and predicting their impact on reaction outcomes.

Extensive studies have been conducted on how steric and electronic factors influence the reactivity and stability of aryl sulfonyl fluorides. acs.orgresearchgate.net The reactivity towards nucleophilic amino acids can be predictably modulated by adjusting the electronic properties of the warhead. acs.org For instance, phenols with electron-withdrawing groups on the ortho position may not react at all, which is attributed to a combination of diminishing steric and electronic effects. nih.gov Conversely, bulky but electron-donating groups at the same position can still yield products, albeit at a slower rate. nih.gov

In deoxyfluorination reactions using sulfonyl fluorides, a complex interplay between the substrate, the sulfonyl fluoride reagent, and the base is observed. ucla.edu Activated substrates tend to perform best with electron-rich sulfonyl fluorides that form stable sulfonate esters, while deactivated alcohols react better with highly reactive reagents like PBSF (Pyridine-3-sulfonyl fluoride). ucla.edu Machine learning algorithms, trained on high-throughput experimentation data, can map this intricate reaction space to predict high-yielding conditions for new substrates, demonstrating a modern synergy between computational modeling and experimental work. ucla.edu

Catalyst Design and Optimization through Computational Modeling

Computational modeling is instrumental in the rational design and optimization of catalysts for reactions involving sulfonyl fluorides. By elucidating reaction mechanisms and identifying rate-determining steps, researchers can design more efficient and selective catalysts.

In the Calcium Bistriflimide [Ca(NTf₂)₂]-mediated SuFEx reaction, a combination of kinetic experiments and DFT calculations determined the activation barrier to be approximately 21 kcal/mol. chapman.eduacs.org Transition state analysis revealed a two-point contact between the calcium ion and the sulfonyl fluoride substrate, which activates the sulfur(VI) center and stabilizes the departing fluoride anion. chapman.eduacs.orgnih.govclaremont.edu These computational insights led to a proof-of-principle redesign that demonstrated the feasibility of achieving catalytic turnover. acs.orgclaremont.edu

Similarly, a comprehensive computational investigation of Bi(III) redox-neutral catalysis for synthesizing aryl sulfonyl fluorides has disclosed the critical roles of the catalyst and base. researchgate.net The study uncovered the origin of SO₂ insertion into the Bi(III)-C(sp²) bond and showed that each stage of the catalytic cycle is kinetically and thermodynamically feasible. researchgate.net Based on these detailed mechanistic insights, additional Bi(III) and Sb(III) catalysts were rationally designed, with some showing promising potential for experimental realization due to their low activation barriers. researchgate.net

Table 2: Computationally Determined Activation Barriers in Catalyzed SuFEx Reactions

Catalytic SystemReactionComputed Gibbs Free Energy Barrier (ΔG°‡)Key Computational InsightReference(s)
Ca(NTf₂)₂ / DABCOBenzenesulfonyl fluoride + Piperidine~21 kcal/molTwo-point Ca²⁺ activation of the sulfonyl fluoride chapman.edu, acs.org
Bi(III) ComplexAryl Boronic Acid + SO₂<16.4 kcal/mol (for designed catalysts)Facilitated SO₂ insertion into Bi-C bond researchgate.net

This table summarizes key findings from computational studies on catalyst-mediated reactions of sulfonyl fluorides, showcasing how theoretical calculations guide catalyst improvement.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and electronic transitions. These predictions serve as a valuable tool for structure elucidation and for understanding the electronic environment of the molecule.

While specific, detailed spectroscopic predictions for this compound are not broadly published in foundational studies, the general methodology is well-established. For instance, computational models are used to predict properties that correlate with experimental observations. One study employed computational descriptors and an empirical analysis to predict the dielectric constant of an ionic liquid containing a sulfonyl fluoride moiety, emphasizing its unique electrostatic properties. nsf.gov

In the broader context of sulfonyl fluorides, microwave spectroscopy has been used to determine the precise molecular structure and dipole moments of related compounds like methane (B114726) sulfonyl fluoride. ifpan.edu.pl Such experimental data provides a crucial benchmark for validating and refining computational methods. The correlation of predicted properties with experimental data is a cyclical process: experimental results guide the improvement of theoretical models, which in turn can predict the properties of new, uncharacterized molecules with increasing accuracy.

Advanced Analytical Techniques in Sulfonyl Fluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules. For fluorine-containing compounds, ¹⁹F NMR provides direct insight into the chemical environment of the fluorine atom, complementing the information derived from ¹H and ¹³C NMR. wikipedia.org

The complete structural assignment of oxane-4-sulfonyl fluoride (B91410) is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the oxane ring. The signals for the protons would be expected in the aliphatic region, with their chemical shifts and multiplicities influenced by their proximity to the electronegative oxygen atom and the sulfonyl fluoride group. Protons on carbons adjacent to the oxygen (C2 and C6) would appear further downfield than those at C3 and C5. The proton at the C4 position, being attached to the same carbon as the sulfonyl fluoride group, would exhibit a distinct chemical shift and coupling to both neighboring protons and the fluorine atom.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For oxane-4-sulfonyl fluoride, four unique carbon signals are expected. The chemical shifts are influenced by the substitution pattern; the carbon atom bonded to the sulfonyl fluoride group (C4) would be significantly shifted, while the carbons adjacent to the ring's oxygen atom (C2 and C6) would also have characteristic downfield shifts compared to the C3 and C5 carbons. For the parent tetrahydropyran (B127337) ring, carbons 2 and 6 appear at approximately 68.9 ppm, while the other carbons are around 24-27 ppm. chemicalbook.com The introduction of the electron-withdrawing -SO₂F group at the C4 position would be expected to shift the C4 signal significantly downfield.

¹⁹F NMR: As a nucleus with spin 1/2 and 100% natural abundance, ¹⁹F is highly suitable for NMR analysis. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly indicative of the -SO₂F group. Aliphatic sulfonyl fluorides typically exhibit chemical shifts in the downfield region of the spectrum relative to the standard CFCl₃. rsc.org For example, the ¹⁹F chemical shift for 1-methylcyclohexane-1-sulfonyl fluoride is reported at +29.0 ppm. rsc.org This resonance may appear as a multiplet due to coupling with the proton at the C4 position.

NucleusPositionPredicted Chemical Shift (δ) Range (ppm)Predicted MultiplicityKey Coupling Interactions
¹HH2, H6 (equatorial/axial)~3.5 - 4.0MultipletGeminal (H2ax/eq, H6ax/eq), Vicinal (H3, H5)
¹HH3, H5 (equatorial/axial)~1.5 - 2.2MultipletGeminal (H3ax/eq, H5ax/eq), Vicinal (H2, H4, H6)
¹HH4~3.0 - 3.5MultipletVicinal (H3, H5), ³JHF
¹³CC2, C6~65 - 70--
¹³CC3, C5~25 - 35-²JCF
¹³CC4~60 - 70Doublet¹JCF
¹⁹FSO₂F+20 to +60Multiplet³JFH (with H4)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. pnnl.gov For this compound (C₅H₉FO₃S), the exact monoisotopic mass is calculated to be 168.02565 Da. uni.lu HRMS analysis would confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The technique is also invaluable for identifying the products of reactions and potential impurities. Predicted accurate masses for various adducts of this compound are commonly calculated to aid in spectral interpretation. uni.lu

Adduct IonPredicted Mass-to-Charge Ratio (m/z)
[M]⁺168.02510
[M+H]⁺169.03293
[M+Na]⁺191.01487
[M+NH₄]⁺186.05947
[M-H]⁻167.01837

Predicted HRMS data for this compound. Data sourced from PubChem. uni.lu

Mass spectrometry is not only used for structural identification but also as a tool for studying reaction mechanisms. By detecting reaction intermediates, such as transient cations or anions, MS can provide evidence for proposed mechanistic pathways. While specific studies on this compound are not detailed in the searched literature, research on related small-ring heterocyclic sulfonyl fluorides, such as those derived from oxetane (B1205548) and azetidine (B1206935), shows they can act as precursors to carbocations through a defluorosulfonylation reaction pathway. The detection of such carbocation intermediates by mass spectrometry would be a critical piece of evidence to support this type of reaction mechanism, illustrating the utility of MS in probing the reactive nature of sulfonyl fluorides.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and conformation, offering an unambiguous confirmation of a molecule's structure. redalyc.org In the field of sulfonyl fluoride chemistry, X-ray crystallography has been used to confirm the structures of various complex molecules, such as the complex between palmitoyl (B13399708) sulfonyl fluoride and the enzyme PPT1. researchgate.net While it is a powerful tool for solid-state characterization, a published crystal structure for this compound was not identified in the conducted searches. Should the compound be crystallized, this method could provide definitive proof of its molecular geometry and conformation in the solid state.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of synthesized compounds like this compound, chromatographic methods are essential for purification and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. A sample of this compound can be injected into an HPLC system, where it passes through a column packed with a stationary phase. Depending on the compound's polarity and the chosen mobile phase, it will elute at a characteristic retention time. By using a detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, the purity of the sample can be determined by integrating the area of the peak corresponding to the product and comparing it to the areas of any impurity peaks. mdpi.com HPLC-MS, which couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry, is particularly powerful for analyzing reaction mixtures and final products. mdpi.com

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable technique, particularly for volatile and thermally stable compounds. eurl-pesticides.eu This method could be applied to assess the purity of this compound or to separate it from volatile byproducts or starting materials. The sample is vaporized and passed through a long column, and separation occurs based on the compound's boiling point and interactions with the column's stationary phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a polar, aliphatic compound like this compound, reverse-phase HPLC (RP-HPLC) would be the most probable method of analysis. jordilabs.comwikipedia.org In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method would involve a C18 bonded silica (B1680970) column, which effectively separates organic molecules based on their hydrophobicity. nih.gov The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. wikipedia.org This setup allows for the elution of compounds from the column by gradually increasing the organic solvent concentration, which decreases the mobile phase polarity.

Detection of this compound presents a challenge as the molecule lacks a strong UV-absorbing chromophore, making standard UV detection potentially insensitive. nih.gov A more effective approach would be coupling the HPLC system with a mass spectrometer (LC-MS). acs.orgnih.gov Mass spectrometry provides high sensitivity and selectivity, allowing for confident identification and quantification based on the compound's mass-to-charge ratio. Alternatively, derivatization of the sulfonyl fluoride with a UV-active agent could be employed to enhance detection by a standard UV detector. acs.orgnih.gov For instance, reacting the compound with an aromatic amine would introduce a chromophore, facilitating analysis. nih.gov

Below is an illustrative data table representing a hypothetical HPLC analysis to determine the purity of an this compound sample.

Peak IDCompound NameRetention Time (min)Peak AreaPurity (%)
1Tetrahydro-2H-pyran-4-ol (Impurity)2.8515,4801.5
2This compound5.321,016,52098.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS may be challenging, as aliphatic sulfonyl chlorides (structurally similar compounds) can be prone to thermal degradation in the GC inlet. core.ac.uknih.gov

Therefore, GC-MS is more likely to be employed in the analysis of volatile precursors, reagents, or byproducts associated with the synthesis or degradation of this compound. For instance, if the synthesis starts from a volatile precursor like tetrahydro-2H-pyran, GC-MS would be an excellent tool to monitor its purity and consumption during the reaction.

In cases where analysis of a non-volatile sulfonyl compound is necessary via GC, derivatization is a common strategy. rsc.org For example, less stable sulfonyl chlorides are often converted into more thermally stable sulfonamides to prevent degradation during analysis. nih.gov Similarly, if this compound were to hydrolyze to its corresponding sulfonic acid, the acid could be derivatized to a more volatile form for GC-MS analysis. Ethenesulfonyl fluoride has been used as a derivatizing agent for amines in aqueous media for GC/MS analysis. rsc.org

A typical GC-MS analysis would utilize a capillary column, such as one with a poly(5% diphenyl/95% dimethylsiloxane) stationary phase, coupled to a mass spectrometer for identification of the separated components based on their mass spectra. core.ac.uk

The following table provides a hypothetical example of GC-MS data for a potential volatile precursor in the synthesis of this compound.

Retention Time (min)Detected CompoundKey Mass Spectral Fragments (m/z)Proposed Fragment Identity
4.154-Chlorotetrahydro-2H-pyran120, 85, 57, 41[M]+, [M-Cl]+, [C4H9]+, [C3H5]+

Kinetic Studies for Reaction Rate Determination

Kinetic studies are essential for determining the rate and mechanism of chemical reactions, such as the nucleophilic substitution reactions characteristic of sulfonyl fluorides. nih.govresearchgate.net The rate of reaction for this compound with a nucleophile can be determined by monitoring the change in concentration of the reactant or product over time. magritek.com

Several analytical techniques are suitable for monitoring these reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. magritek.com Since this compound contains fluorine, ¹⁹F NMR can be used to directly and non-invasively monitor the disappearance of the starting material's unique signal and the appearance of a new signal corresponding to the fluoride ion product or the fluorinated product of a different reaction. rsc.orgmagritek.comnih.gov This provides a real-time view of the reaction progress. rsc.orgmagritek.com

Alternatively, aliquots can be withdrawn from the reaction mixture at specific time intervals, the reaction quenched, and the samples analyzed by HPLC. semanticscholar.org By measuring the peak area of the this compound at each time point, a concentration profile can be constructed.

The collected data (concentration versus time) is then plotted to determine the reaction order and the rate constant (k). For example, if a reaction follows first-order kinetics, a plot of the natural logarithm of the reactant concentration (ln[A]) versus time will yield a straight line with a slope equal to -k. ucla.edu Studies on the reactivity of other sulfonyl fluorides have shown both first-order and second-order kinetics, depending on the specific reaction mechanism. ucla.edu

Below are illustrative data tables for a hypothetical kinetic study of the reaction of this compound with a nucleophile under pseudo-first-order conditions.

Table 6.5.1: Concentration of this compound vs. Time

Time (minutes)[this compound] (M)
00.100
100.082
200.067
300.055
400.045
500.037
600.030

Table 6.5.2: Processed Data for Rate Constant Determination

Time (s)ln([this compound])
0-2.303
600-2.501
1200-2.703
1800-2.900
2400-3.101
3000-3.297
3600-3.507

A plot of ln([this compound]) vs. Time (s) would yield a straight line, from which the pseudo-first-order rate constant (k) could be calculated from the slope.

Future Research Directions and Concluding Perspectives

Development of Green and Sustainable Synthetic Protocols

Future efforts should focus on catalysis-driven processes, the use of renewable starting materials, and reactions in aqueous media or other green solvents. mdpi.com Exploring enzymatic or chemoenzymatic approaches could offer highly selective and environmentally friendly pathways to oxane-4-sulfonyl fluoride (B91410) and its derivatives. The development of one-pot syntheses from readily available starting materials will also be a key area of investigation to enhance the atom and step economy of the synthesis. mdpi.com

Exploration of Novel Reactivity and Unconventional Transformations

While the primary reactivity of sulfonyl fluorides is centered around Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, there is a vast, underexplored landscape of novel reactivity for oxane-4-sulfonyl fluoride. acs.org Future research will delve into unconventional transformations that go beyond simple nucleophilic substitution at the sulfur center.

This includes investigating its potential in radical-mediated reactions, transition-metal-catalyzed cross-coupling reactions, and cycloaddition reactions. The oxane ring itself offers opportunities for ring-opening or ring-transformation reactions under specific conditions, leading to the synthesis of complex acyclic or other heterocyclic structures. Understanding and harnessing these less-explored reaction pathways will significantly expand the synthetic utility of this compound.

Rational Design of Next-Generation Catalysts for Sulfonyl Fluoride Chemistry

The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalyst employed. The rational design of next-generation catalysts is crucial for advancing its application in SuFEx and other transformations. This involves a synergistic approach combining computational modeling and experimental validation to develop catalysts with enhanced activity, selectivity, and broader substrate scope.

Key areas of focus will include the development of organocatalysts, transition-metal catalysts, and potentially biocatalysts that are specifically tailored for the steric and electronic properties of the this compound moiety. For instance, designing catalysts that can operate under mild, environmentally friendly conditions and tolerate a wide range of functional groups will be a priority. mdpi.com

Expansion of Substrate Scope and Functional Group Compatibility

To maximize the synthetic utility of this compound, a thorough investigation into the expansion of its substrate scope and functional group compatibility is necessary. Future studies will systematically evaluate the reactivity of this compound with a diverse array of nucleophiles, including those that are sterically hindered or electronically deactivated.

A critical aspect of this research will be to map out the functional groups that are tolerated under various reaction conditions. This will enable chemists to strategically incorporate the this compound motif into complex molecules without the need for extensive protecting group manipulations. Such studies are vital for its application in the late-stage functionalization of drug candidates and other bioactive molecules. nih.gov

Integration of this compound into Diverse Molecular Architectures

The unique physicochemical properties conferred by the oxane ring, such as improved aqueous solubility and metabolic stability, make this compound an attractive building block for the synthesis of diverse molecular architectures. Future research will focus on the strategic incorporation of this moiety into pharmaceuticals, agrochemicals, and materials.

In drug discovery, the oxane scaffold is a recognized bioisostere for other cyclic systems and can be used to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The sulfonyl fluoride group can act as a covalent warhead to target specific amino acid residues in proteins. acs.org Therefore, integrating this compound into drug candidates could lead to the development of novel therapeutics with improved efficacy and safety profiles.

Mechanistic Understanding for Predictive Synthesis and Reactivity

A deep mechanistic understanding of the reactions involving this compound is fundamental for achieving predictive synthesis and controlling reactivity. Future research will employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate reaction pathways and transition states.

A detailed understanding of the factors governing reactivity, such as solvent effects, catalyst-substrate interactions, and the influence of the oxane ring conformation, will allow for the development of predictive models. These models will guide the rational design of experiments, enabling chemists to select optimal reaction conditions to achieve desired outcomes with high efficiency and selectivity. A proposed mechanism for the synthesis of aliphatic sulfonyl fluorides, including those with heterocyclic skeletons, involves radical intermediates. researchgate.net

Emerging Applications in Areas beyond Traditional Organic Synthesis

The unique properties of this compound suggest that its applications could extend far beyond traditional organic synthesis. Future research will explore its potential in emerging fields such as chemical biology, materials science, and medical imaging.

In chemical biology, this compound-containing probes could be developed for activity-based protein profiling and for studying biological processes in living systems. nih.gov In materials science, the incorporation of this moiety into polymers could lead to materials with novel properties, such as enhanced thermal stability or specific recognition capabilities. Furthermore, the introduction of a fluorine atom opens up the possibility of developing 18F-labeled this compound derivatives for use as positron emission tomography (PET) imaging agents. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing Oxane-4-sulfonyl fluoride, and what are the critical reaction conditions to consider?

this compound is typically synthesized via fluoride-chloride exchange from its sulfonyl chloride precursor (e.g., oxane-4-sulfonyl chloride) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile . Reaction temperatures (0–25°C) and moisture-free conditions are critical to avoid hydrolysis. Purification often involves column chromatography or recrystallization from non-polar solvents. Confirm product identity using 19F^{19}\text{F} NMR (expected δ: ~55–60 ppm for sulfonyl fluoride) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Key characterization techniques include:

  • NMR Spectroscopy :
  • 1H^{1}\text{H} NMR: Peaks for tetrahydropyran protons (δ 1.5–4.0 ppm).
  • 19F^{19}\text{F} NMR: Single peak near δ 55–60 ppm confirms sulfonyl fluoride.
    • Mass Spectrometry : ESI-MS or HRMS for molecular ion [M+H]+^+ at m/z 169.03 (C5_5H9_9FO3_3S).
    • IR Spectroscopy : Strong S=O stretches (~1350–1200 cm1^{-1}) and S-F bonds (~750–800 cm1^{-1}) .

Q. What are the primary applications of this compound in organic synthesis and chemical biology?

The compound is used as:

  • A covalent probe for modifying serine residues in enzymes (e.g., proteases) due to its electrophilic sulfonyl fluoride group .
  • An intermediate in synthesizing sulfonamide derivatives for drug discovery .
  • A crosslinking agent in polymer chemistry to introduce sulfonate functionalities .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ from other sulfonyl fluorides in nucleophilic substitution reactions?

The tetrahydropyran ring in this compound introduces steric hindrance, slowing nucleophilic attack compared to linear sulfonyl fluorides (e.g., benzenesulfonyl fluoride). Computational studies (DFT) show reduced electrophilicity at sulfur due to electron-donating oxygen atoms in the oxane ring, requiring stronger nucleophiles (e.g., primary amines) for efficient substitution . Compare kinetic data with structurally analogous compounds like tetrahydropyran-3-sulfonyl fluoride to isolate steric/electronic effects .

Q. What strategies can be employed to resolve contradictions in reported reactivity data of this compound in different solvent systems?

Conflicting reactivity data often arise from solvent polarity and proticity. For example:

  • In aprotic solvents (DMF, THF), sulfonyl fluorides exhibit faster reactions with amines due to stabilized transition states.
  • In protic solvents (MeOH, H2_2O), competitive hydrolysis reduces yield. Use controlled experiments with standardized conditions (e.g., 0.1 M substrate in DMF at 25°C) and monitor reaction progress via 19F^{19}\text{F} NMR to isolate solvent effects .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound under varying experimental conditions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers and predict regioselectivity in substitution reactions.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. non-polar solvents to optimize reaction conditions.
  • QSPR Models : Corrate experimental reaction rates (e.g., hydrolysis half-life) with descriptors like LogP and HOMO-LUMO gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.